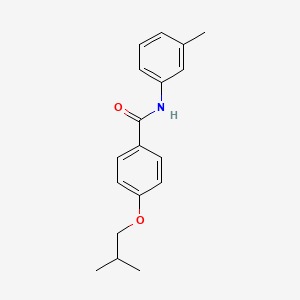![molecular formula C25H28BrN3O2 B5818554 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of hydrazide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide can have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in the body. It can also reduce the levels of reactive oxygen species, which are implicated in the development of cancer and other diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide in lab experiments is its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a range of diseases. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research on 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide. One area of research is to study its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its mechanism of action and potential toxicity. Another area of research is to study its potential as a diagnostic tool for the detection of cancer and other diseases. This compound has also shown potential as a fluorescent probe for the detection of reactive oxygen species. Further research is needed to optimize its use as a diagnostic tool.
合成法
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide involves the reaction of 2-naphthol with 1-bromo-2-naphthalene in the presence of potassium carbonate. The resulting product is then reacted with 4-(diethylamino)benzaldehyde and butanohydrazide in ethanol to yield the final product. The synthesis method has been optimized to yield a high purity product with good yield.
科学的研究の応用
2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide has been studied for its potential in scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
特性
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN3O2/c1-4-22(31-23-16-13-19-9-7-8-10-21(19)24(23)26)25(30)28-27-17-18-11-14-20(15-12-18)29(5-2)6-3/h7-17,22H,4-6H2,1-3H3,(H,28,30)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWJMNAJQCLKAS-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)N(CC)CC)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)N(CC)CC)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)



![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)

![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)

![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)